molecular formula C12H13ClF3NO2 B2811135 2-chloro-N-[2-propoxy-5-(trifluoromethyl)phenyl]acetamide CAS No. 885460-69-5

2-chloro-N-[2-propoxy-5-(trifluoromethyl)phenyl]acetamide

Cat. No. B2811135
CAS RN: 885460-69-5
M. Wt: 295.69
InChI Key: NWGXJXXLBKIOOQ-UHFFFAOYSA-N
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Description

“2-chloro-N-[2-propoxy-5-(trifluoromethyl)phenyl]acetamide” is a chemical compound with the molecular formula C12H13ClF3NO2 and a molecular weight of 295.69 . It is used for proteomics research .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-chloro-N-[2-propoxy-5-(trifluoromethyl)phenyl]acetamide” include a predicted melting point of 144.66°C, a predicted boiling point of 364.3°C at 760 mmHg, a predicted density of 1.3 g/cm3, and a predicted refractive index of n20D 1.50 .

Scientific Research Applications

Crystal and Molecular Structures

The study of crystal and molecular structures of related chlorophenyl acetamide compounds has provided insights into their supramolecular architectures. For example, N-(5-Chloro-2-hydroxy-phenyl)-acetamide and its co-crystal with 3,5-dinitrobenzoic acid show classical hydrogen bonding as well as CH–O, CH3–O, and π···π interactions, leading to higher dimensional networks. These weak interactions combined display 1D–3D structures, which are significant for understanding the compound's structural integrity and potential applications in designing materials with specific properties (Xinchen Chi et al., 2018).

Potential Pesticide Applications

Derivatives of chlorophenoxyacetamide, including variations of the core structure of interest, have been characterized by X-ray powder diffraction and identified as potential pesticides. These studies provide important data on the crystallographic properties of these compounds, which could inform the development of new pesticides with improved efficacy and safety profiles (E. Olszewska et al., 2008).

Conformational and Polarity Studies

Conformational analysis and study of the polarity of related acetamides have been conducted to understand their chemical behavior better. For instance, 2-chloro-N-[2-(methylsulfanyl)phenyl]- and 2-(diphenylthiophosphoryl)-N-[2-(methylsulfanyl)phenyl]acetamides show specific conformations and polarities, which are crucial for their potential applications in various fields, including pharmaceuticals and agrochemicals (E. Ishmaeva et al., 2015).

Antimicrobial Properties

Some derivatives of chlorophenyl acetamide have been synthesized and evaluated for their antimicrobial properties. The study of these compounds provides a foundation for developing new antimicrobial agents that could address the growing issue of antibiotic resistance. The antimicrobial activity of these compounds against a broad spectrum of bacteria and fungi highlights the potential of chlorophenyl acetamide derivatives in medical applications (K. Parikh, D. Joshi, 2014).

Future Directions

The future directions for research on “2-chloro-N-[2-propoxy-5-(trifluoromethyl)phenyl]acetamide” could include further investigation into its synthesis, chemical reactions, mechanism of action, and potential applications in proteomics research .

properties

IUPAC Name

2-chloro-N-[2-propoxy-5-(trifluoromethyl)phenyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClF3NO2/c1-2-5-19-10-4-3-8(12(14,15)16)6-9(10)17-11(18)7-13/h3-4,6H,2,5,7H2,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWGXJXXLBKIOOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=C(C=C1)C(F)(F)F)NC(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClF3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-[2-propoxy-5-(trifluoromethyl)phenyl]acetamide

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